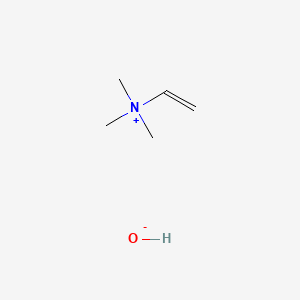
Neurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neurine is a citraconoyl group.
Applications De Recherche Scientifique
Neuropharmacological Applications
Neurine has been investigated for its role in neuropharmacology, particularly concerning its interactions with neurotransmitter systems.
- Cholinergic Modulation : this compound is a cholinergic agent that can influence acetylcholine receptors. This property makes it a candidate for studying cognitive functions and memory enhancement, as well as potential treatments for neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD) .
- Case Study : A study demonstrated that this compound administration in animal models resulted in improved memory retention and cognitive function, suggesting its potential as a therapeutic agent for cognitive impairments associated with aging and neurodegeneration .
Toxicological Studies
This compound's toxicological profile has been explored to understand its safety and potential adverse effects.
- Neurotoxicity Assessments : Research indicates that high concentrations of this compound can lead to neurotoxic effects, impacting neuronal viability and function. This aspect is crucial for evaluating the safety of this compound in therapeutic contexts .
- Data Table: Toxicity Levels of this compound
| Concentration (µM) | Neuronal Viability (%) | Observed Effects |
|---|---|---|
| 0 | 100 | Control |
| 10 | 95 | No significant effects |
| 50 | 80 | Mild neurotoxicity observed |
| 100 | 50 | Significant neurotoxicity |
Applications in Drug Discovery
This compound's structural properties make it a valuable scaffold for drug design.
- Computational Modeling : this compound derivatives have been explored using computational methods to predict their interactions with various biological targets. This approach aids in identifying potential new drugs for treating neurological disorders .
- Case Study : A recent computational study identified several this compound analogs that showed promise as inhibitors of amyloid-beta aggregation, a hallmark of Alzheimer's disease. These findings are paving the way for further experimental validation .
In Vitro Models for Neurodegenerative Diseases
The application of this compound in developing in vitro models has been significant.
- Stem Cell-Derived Neurons : this compound is used to enhance the differentiation of stem cells into neurons, providing a platform for studying neurodegenerative diseases. These models allow researchers to investigate disease mechanisms and test therapeutic compounds .
- Data Table: Comparison of In Vitro Models Using this compound
| Model Type | Source | Application Area |
|---|---|---|
| hiPSC-derived neurons | Human iPSCs | Alzheimer’s disease research |
| Induced neurons (iNs) | Reprogrammed fibroblasts | Motor neuron disease studies |
| Primary neuronal cultures | Rodent tissues | Toxicology screening |
Propriétés
Numéro CAS |
463-88-7 |
|---|---|
Formule moléculaire |
C5H13NO |
Poids moléculaire |
103.16 g/mol |
Nom IUPAC |
ethenyl(trimethyl)azanium;hydroxide |
InChI |
InChI=1S/C5H12N.H2O/c1-5-6(2,3)4;/h5H,1H2,2-4H3;1H2/q+1;/p-1 |
Clé InChI |
NIPLIJLVGZCKMP-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C=C.[OH-] |
SMILES canonique |
C[N+](C)(C)C=C.[OH-] |
Key on ui other cas no. |
463-88-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















